(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
Description
(Z)-N-(3-Allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a structurally complex molecule featuring a benzo[d]thiazole core fused with a furan-2-carboxamide group and substituted with allyl and ethoxy moieties. This compound belongs to a class of thiazole derivatives known for diverse biological activities, including anticancer, enzyme inhibitory, and immunomodulatory effects .
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-10-19-15-12(21-4-2)7-5-9-14(15)23-17(19)18-16(20)13-8-6-11-22-13/h3,5-9,11H,1,4,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCASUVGIDMLWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CO3)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyl and Ethoxy Groups: The allyl and ethoxy groups are introduced via alkylation reactions using allyl bromide and ethyl iodide, respectively.
Formation of the Furan-2-carboxamide Moiety: The furan-2-carboxamide group is introduced through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; typically carried out in polar or non-polar solvents depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications in electronics, optics, and other advanced technologies.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Core Structure : The benzo[d]thiazole and thiazole moieties are common in bioactive compounds, serving as scaffolds for targeting enzymes (e.g., Ras) or immune pathways (e.g., STING) .
- Furan-2-carboxamide: Seen in both the target compound and (Z)-2a, this group may contribute to π-π stacking interactions in binding pockets . Sulfonamide/Adamantane: These groups in compound 13 and the naphthoquinone hybrid confer specificity for Ras inhibition or enzyme binding .
Pharmacological and Physicochemical Comparisons
- Anticancer Activity : (Z)-2a exhibits cytotoxicity, likely due to thiosemicarbazide-mediated DNA damage . The target compound’s allyl and ethoxy groups may similarly disrupt cancer cell proliferation.
- STING Agonism: The STING agonist () shares a benzo[d]thiazole core but incorporates pyridinamine and carbamoyl groups critical for immunostimulatory activity .
- Enzyme Inhibition: The naphthoquinone-thiazole hybrid () shows pKa values (4.2–6.8) compatible with cellular uptake, while its adamantane group enhances hydrophobic interactions with enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
